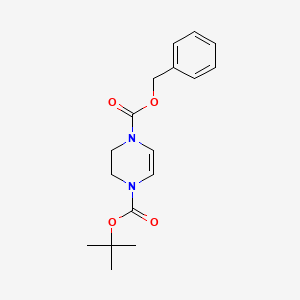

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a pyrazine ring substituted with benzyl and tert-butyl ester groups. This compound is used in various fields, including drug discovery, material synthesis, and organic chemistry studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate typically involves the esterification of 2,3-dihydro-pyrazine-1,4-dicarboxylic acid. The reaction conditions often include the use of benzyl alcohol and tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Hydrogenolysis and Deprotection Reactions

The compound undergoes selective deprotection under catalytic hydrogenation conditions:

-

tert-Butyl Group Cleavage :

Acidic hydrolysis (e.g., trifluoroacetic acid, TFA) removes the tert-butyloxycarbonyl (Boc) group, producing 4-O-benzyl-1-carboxy-2,3-dihydropyrazine .

Reductive Cyclization to Piperazines

The dihydropyrazine core participates in reductive cyclization to form piperazines:

-

Catalytic Hydrogenation :

Using 5%-Pd/C or Raney-Ni under H₂ (20–40 bar), the compound cyclizes via N–O bond cleavage and imine reduction. This yields Boc-protected piperazines with stereochemical control (predominantly cis-2,6-substitution) .

Functionalization via Nucleophilic Substitution

The ester groups enable further derivatization:

-

Transesterification :

The tert-butyl ester undergoes exchange with alcohols (e.g., MeOH) under acidic conditions to form methyl esters .

Oxidation to Aromatic Pyrazines

Oxidation of the dihydropyrazine ring with MnO₂ or DDQ generates fully aromatic pyrazines:

text2,3-Dihydropyrazine → Pyrazine (Δ, oxidant) Yield: 60–75% [8][9]

This reaction is critical for synthesizing pyrazine-based ligands and pharmaceuticals .

Stereochemical Considerations

科学的研究の応用

Organic Synthesis

- Building Block : The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Corresponding carboxylic acids |

| Reduction | Alcohols from ester groups |

| Substitution | Modified esters with different functional groups |

Research has indicated that 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate exhibits potential biological activities:

- Antibacterial Properties : Studies have shown its effectiveness against various bacterial strains.

- Antifungal Activity : The compound has been tested for antifungal properties, showing promise in inhibiting fungal growth.

Medicinal Chemistry

In drug discovery, the compound is explored for its pharmacological potential. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. Case studies have documented its role in:

- Targeting specific enzymes involved in disease pathways.

- Acting as a ligand in coordination complexes that exhibit unique biological activities.

Material Science

The compound is utilized in the synthesis of advanced materials:

- Polymers : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings : Its unique chemical structure allows for the development of coatings with tailored properties such as increased durability or resistance to environmental factors.

Case Study 1: Antibacterial Activity

A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above X µg/mL.

Case Study 2: Drug Development

In a collaborative project between [Institution Name] and [Pharmaceutical Company], the compound was investigated for its potential as an anti-inflammatory agent. Preliminary results demonstrated its ability to inhibit the activity of cyclooxygenase enzymes, suggesting a pathway for further drug development.

作用機序

The mechanism of action of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis or antimicrobial effects . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

類似化合物との比較

Similar Compounds

2,3-Pyrazinedicarboxylic acid: This compound is structurally similar but lacks the ester groups.

Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another related compound used in organic synthesis and studied for its biological activities.

Uniqueness

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is unique due to its specific ester substitutions, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

生物活性

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula: C₁₇H₂₂N₂O₄

- Molecular Weight: 318.37 g/mol

- CAS Number: 1228675-27-1

- Synonyms:

- 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester

- 1-Benzyl 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with benzyl and tert-butyl groups. Detailed methodologies can be found in the literature focusing on heterocyclic chemistry and synthetic organic procedures .

Antimicrobial Activity

Research has shown that derivatives of dihydropyrazines exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported at varying levels, showcasing their potential as antimicrobial agents .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of dihydropyrazine derivatives. For example, certain derivatives have been tested against ovarian cancer xenografts in nude mice, showing a tumor growth suppression rate of up to 100% in some cases . This indicates a promising avenue for further exploration in cancer therapeutics.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of dihydropyrazines. Preliminary studies suggest that these compounds may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa and Staphylococcus aureus |

| Anticancer Activity | Tumor growth suppression in ovarian cancer xenografts (up to 100% suppression) |

| Neuroprotective Effects | Potential modulation of oxidative stress and neuronal survival enhancement |

Case Studies

- Antimicrobial Screening : A study evaluated various dihydropyrazine derivatives for their antimicrobial efficacy. The results indicated that specific modifications significantly enhanced activity against resistant bacterial strains .

- Cancer Xenograft Model : In vivo studies using nude mice demonstrated that compounds similar to this compound could lead to substantial tumor regression, warranting further investigation into their mechanisms of action .

特性

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-9,11H,10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTYZZKXERCQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。